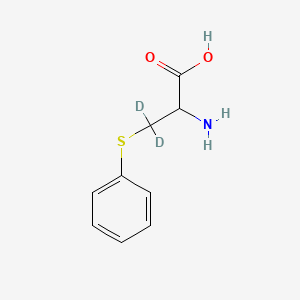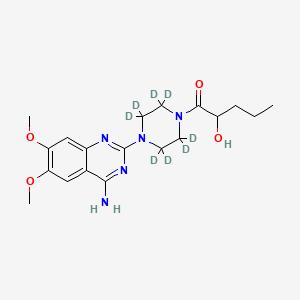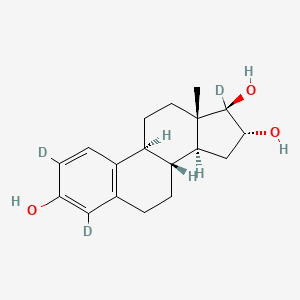
Hbv-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-11 is a compound that has garnered significant interest in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and potentially leading to a functional cure for chronic hepatitis B.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-11 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework of this compound through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure using reagents such as halogens, amines, and alcohols under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and control. Key steps include:
Bulk Synthesis: Large-scale reactors are used to carry out the initial synthesis steps.
Continuous Flow Chemistry: This method allows for the continuous production of this compound, improving yield and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, amines, alcohols; reactions are conducted under controlled temperatures and pressures to achieve desired substitutions.
Major Products
Wissenschaftliche Forschungsanwendungen
Hbv-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its antiviral properties, particularly against HBV, and its effects on viral replication and protein synthesis.
Medicine: Potential therapeutic agent for treating chronic hepatitis B, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and as a reference standard in quality control laboratories.
Wirkmechanismus
Hbv-IN-11 exerts its effects by inhibiting the replication of HBV. The compound targets the viral polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the viral life cycle, reducing the viral load in infected cells. The molecular pathways involved include:
Binding to Viral Polymerase: this compound binds to the active site of the polymerase, blocking its activity.
Inhibition of DNA Synthesis: By preventing the polymerase from synthesizing viral DNA, the compound effectively halts viral replication.
Disruption of Viral Assembly: The inhibition of DNA synthesis also affects the assembly of new viral particles, further reducing the viral load.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-11 is unique among antiviral compounds due to its specific mechanism of action and high potency against HBV. Similar compounds include:
Entecavir: Another antiviral agent that inhibits HBV polymerase but with a different binding affinity and resistance profile.
Tenofovir: A nucleotide analog that also targets HBV polymerase but has a broader spectrum of activity against other viruses.
Lamivudine: An older antiviral drug with a similar mechanism but lower potency and higher resistance rates.
This compound stands out due to its higher efficacy and lower resistance rates compared to these compounds, making it a promising candidate for further development and clinical use.
Eigenschaften
Molekularformel |
C21H24ClNO6 |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
(7S)-2-chloro-3-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydropyrido[1,2-d][1,4]benzoxazepine-10-carboxylic acid |
InChI |
InChI=1S/C21H24ClNO6/c1-12(2)17-11-29-19-9-20(28-6-4-5-27-3)15(22)7-13(19)16-8-18(24)14(21(25)26)10-23(16)17/h7-10,12,17H,4-6,11H2,1-3H3,(H,25,26)/t17-/m1/s1 |
InChI-Schlüssel |
HVBMZIVDVKAMGA-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC |
Kanonische SMILES |
CC(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)Cl)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


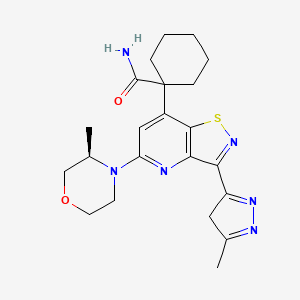
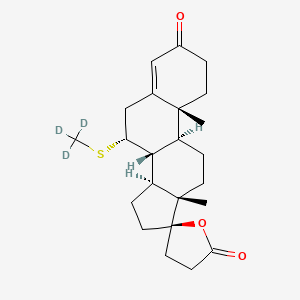
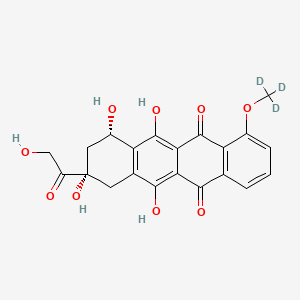






![[Glu4]-Oxytocin](/img/structure/B12413330.png)
